

# Technical Guide: 1,5-Dibromopentane-d4 in Research Applications

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## Compound of Interest

Compound Name: 1,5-Dibromopentane-d4

Cat. No.: B164288

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,5-Dibromopentane-d4**, a deuterated analog of 1,5-dibromopentane. This document covers its chemical and physical properties, pricing for research quantities, and a representative experimental protocol for its application in the synthesis of isotopically labeled molecules. The inclusion of deuterium at the terminal positions makes it a valuable tool for isotopic labeling, particularly in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **1,5-Dibromopentane-d4**.

## Physical and Chemical Properties

Property	Value	Source
CAS Number	1219803-90-3	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C <sub>5</sub> H <sub>6</sub> D <sub>4</sub> Br <sub>2</sub>	--INVALID-LINK--
Molecular Weight	233.97 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to light yellow liquid	--INVALID-LINK--
Density	~1.688 g/cm <sup>3</sup>	--INVALID-LINK--
Boiling Point	~224°C	--INVALID-LINK--
Melting Point	-34°C	--INVALID-LINK--
Flash Point	79°C	--INVALID-LINK--
Isotopic Enrichment	99 atom % D	--INVALID-LINK--

## Pricing for 1g Research Quantity

Supplier	Quantity	Price (USD)
Medical Isotopes, Inc.	1g	\$1640
CDN Isotopes	0.1g	\$158.00
CDN Isotopes	0.25g	\$304.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

## Experimental Protocols

As a versatile building block, **1,5-Dibromopentane-d<sub>4</sub>** can be employed in a variety of organic synthesis reactions. One of its key applications is in the preparation of deuterated pharmaceutical analogs. The following is a representative protocol for a nucleophilic substitution reaction to synthesize a deuterated analog of a hypothetical active pharmaceutical ingredient (API), demonstrating the utility of **1,5-Dibromopentane-d<sub>4</sub>**.

## Representative Synthesis of a Deuterated Bis-Ether Compound

This protocol details the synthesis of a deuterated bis-ether compound via a Williamson ether synthesis, reacting **1,5-Dibromopentane-d4** with a phenolic precursor.

Materials:

- **1,5-Dibromopentane-d4** (1.0 eq)
- 4-Hydroxyacetophenone (2.2 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (3.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Deionized water

Equipment:

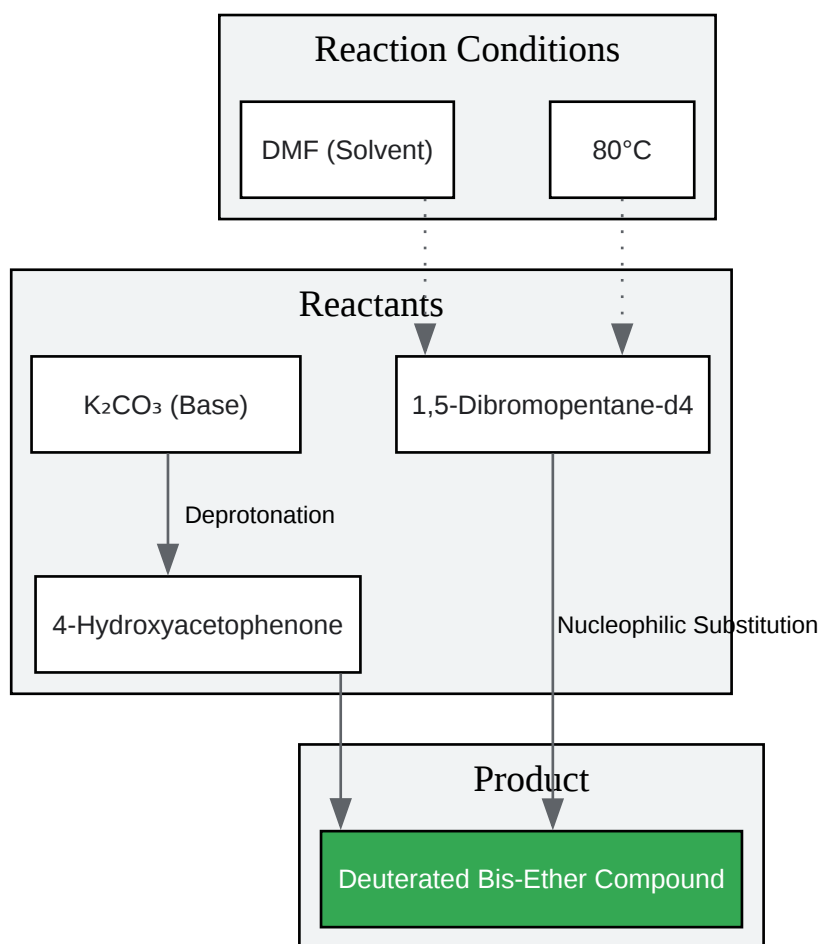
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (2.2 eq) and anhydrous potassium carbonate (3.0 eq).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
- **Reagent Addition:** While stirring, add **1,5-Dibromopentane-d4** (1.0 eq) to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure deuterated bis-ether product.

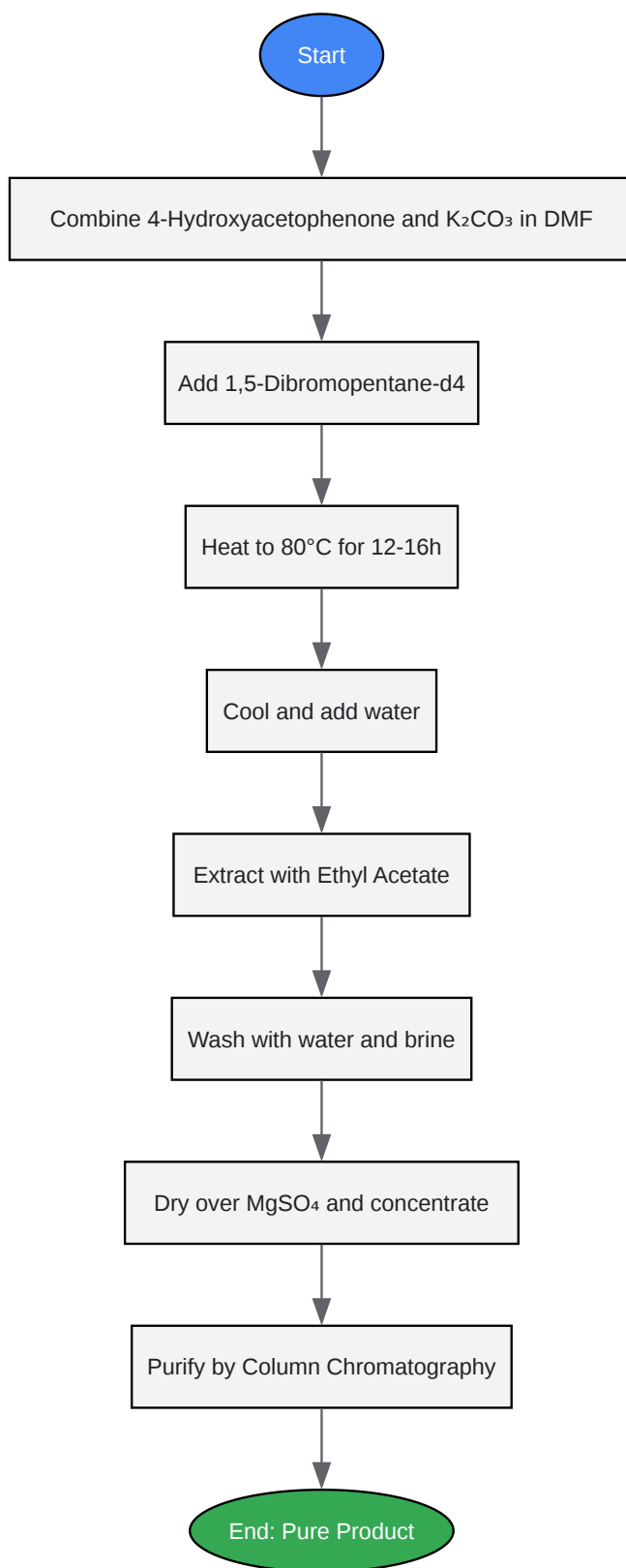
## Visualizations

The following diagrams illustrate the signaling pathway for the representative synthesis and the corresponding experimental workflow.



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Caption: Reaction pathway for the synthesis of a deuterated bis-ether.



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Caption: Experimental workflow for the synthesis of a deuterated bis-ether.

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